(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid
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Overview
Description
(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid is a complex organic compound with a unique structure that combines a phenyl group, a tryptophan derivative, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid typically involves multiple steps, starting with the preparation of the individual components. The phenyl group, tryptophan derivative, and piperidine ring are synthesized separately and then combined through a series of reactions. Common synthetic routes include:
Formation of the Tryptophan Derivative: This step involves the modification of L-tryptophan to introduce the desired functional groups.
Synthesis of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions.
Coupling Reactions: The phenyl group, tryptophan derivative, and piperidine ring are coupled together using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar piperidine structure but different functional groups.
(-)-Carvone: A natural compound with a different structure but similar biological activity.
Uniqueness
(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid is unique due to its combination of a phenyl group, tryptophan derivative, and piperidine ring, which confer specific chemical and biological properties not found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
956822-10-9 |
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Molecular Formula |
C25H28N4O4 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2R)-2-[[1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]piperidine-4-carbonyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C25H28N4O4/c26-20(14-18-15-27-21-9-5-4-8-19(18)21)24(31)29-12-10-17(11-13-29)23(30)28-22(25(32)33)16-6-2-1-3-7-16/h1-9,15,17,20,22,27H,10-14,26H2,(H,28,30)(H,32,33)/t20-,22+/m0/s1 |
InChI Key |
VLUBABAGEKOXMU-RBBKRZOGSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N[C@H](C2=CC=CC=C2)C(=O)O)C(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
Canonical SMILES |
C1CN(CCC1C(=O)NC(C2=CC=CC=C2)C(=O)O)C(=O)C(CC3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
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